2,3,6-Tri-O-carboxymethyl-D-glucose

Vue d'ensemble

Description

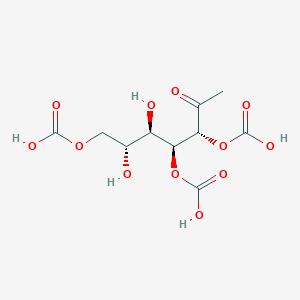

2,3,6-Tri-O-carboxymethyl-D-glucose is a derivative of D-glucose, where carboxymethyl groups are introduced at the 2, 3, and 6 positions of the glucose molecule. This compound is known for its high water solubility and is widely used in various fields, including food, pharmaceuticals, and biotechnology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Tri-O-carboxymethyl-D-glucose typically involves the carboxymethylation of D-glucose. This process can be achieved through the reaction of D-glucose with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction conditions usually involve heating the mixture to facilitate the substitution of hydroxyl groups with carboxymethyl groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of D-glucose to the desired product. The purity of the final product is often enhanced through purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Substitution Reactions

CMG participates in nucleophilic substitutions under basic or acidic conditions. Key findings include:

-

Amine reactions : Base-catalyzed ring-opening of lactone intermediates derived from CMG yields pseudoglucopeptides. For example, carboxymethyl 3,4,6-tri-O-acetyl-α-D-glucopyranoside 2-O-lactone reacts with amino acids (e.g., glycine, lysine) to form amide-linked conjugates .

-

Alcohol esterification : Alcohols react with CMG lactones in the presence of catalysts (e.g., La(CF₃SO₃)₃) to produce 2-(α-D-glucopyranosyloxy)acetyl esters .

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Amide coupling | Amino acids, NaOH | Pseudoglucopeptides | |

| Esterification | Alcohols, La(CF₃SO₃)₃ | Glycosyloxyacetyl esters |

Esterification and Hydrolysis

The carboxymethyl groups enable reversible esterification:

-

Methanolysis : CMG derivatives undergo methanolysis in CD₃OH/HCl, forming methyl esters for mass spectrometry analysis .

-

Selective deprotection : Hydrolysis of acetylated intermediates (e.g., methyl 4,6-O-benzylidene-2,3-di-O-carboxymethyl-α-D-glucopyranoside) yields partially substituted glucose derivatives .

Acid-Base Interactions

The carboxymethyl groups act as weak acids (pKa ~3–4), influencing solubility and reactivity:

-

Deprotonation : At neutral/basic pH, deprotonated CMG forms polyanionic species capable of ionic crosslinking with divalent cations (e.g., Ca²⁺) .

-

Electrostatic effects : Adjacent carboxymethyl groups exhibit reduced substitution due to charge repulsion, as observed in carboxymethyl cellulose analogs .

Lactone Formation

Under acetylation conditions, CMG forms stable lactones via intramolecular esterification:

-

Mechanism : Mixed anhydride intermediates cyclize to generate 2-O-lactones, confirmed by NMR (HMBC correlations between H-7ab and C=O) .

-

Applications : Lactones serve as precursors for synthesizing amphiphilic glucoconjugates .

Coupling with Nucleobases

CMG derivatives are used to synthesize branched-chain nucleosides:

-

Ribofuranose coupling : 3-(Carboxymethyl)-3-deoxy-D-ribofuranose esters react with nucleobases (e.g., thymine, adenine) to form amide-linked analogs .

-

Oligonucleotide synthesis : 5'-Azido-5'-deoxy-3'-(carboxymethyl) derivatives act as monomers for solid-phase assembly of amide-linked oligomers .

Comparative Reactivity of Hydroxyl Groups

Regioselectivity studies reveal distinct reactivity patterns:

-

Positional preference : Substitution at O-6 > O-2 > O-3 in carboxymethylation reactions .

-

Steric/electronic factors : O-3 substitution is hindered by adjacent carboxymethyl groups, reducing reaction rates by 2–3% compared to statistical models .

| Position | Relative Reactivity (vs. Spurlin Model) | Key Factor | Reference |

|---|---|---|---|

| O-6 | 1.2× higher | Steric accessibility | |

| O-2 | 0.8× lower | Electrostatic repulsion | |

| O-3 | 0.7× lower | Vicinal charge effects |

Stability and Degradation

Applications De Recherche Scientifique

Chemical and Biological Applications

1. Drug Delivery Systems

- CMG's polyelectrolyte nature allows for interactions with biological membranes, making it a candidate for drug delivery systems. Its ability to form hydrogels can encapsulate drugs and control their release rates, enhancing therapeutic efficacy.

2. Biodegradable Polymers

- The compound serves as a building block for biodegradable polymers. Its carboxymethyl groups can facilitate crosslinking in polymer networks, which is crucial for developing environmentally friendly materials .

3. Hyperglycemia Management

- Research indicates that CMG may enhance insulin sensitivity and modulate glucose metabolism, providing potential therapeutic benefits for diabetes management. Studies suggest its role in regulating blood sugar levels through various metabolic pathways .

4. Enzymatic Reactions

- In biological research, CMG is used as a substrate in enzymatic reactions to study carbohydrate metabolism. It interacts with specific enzymes, influencing their activity and providing insights into metabolic processes .

Industrial Applications

1. Food Industry

- CMG is utilized as an additive in food products due to its thickening properties and ability to improve texture. Its safety profile and functionality make it suitable for various food formulations .

2. Chemical Synthesis

- As a reagent in organic synthesis, CMG serves as a versatile building block for creating more complex molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution reactions .

Case Studies and Research Findings

-

Case Study 1: Drug Delivery Applications

A study explored the incorporation of CMG into hydrogel formulations for drug delivery. The results indicated that hydrogels containing CMG exhibited controlled drug release profiles, demonstrating its potential in therapeutic applications. -

Case Study 2: Diabetes Management

In clinical research, CMG was tested for its effects on insulin sensitivity among diabetic patients. Findings suggested significant improvements in glucose metabolism markers, highlighting its therapeutic promise for diabetes management.

Mécanisme D'action

The mechanism of action of 2,3,6-Tri-O-carboxymethyl-D-glucose involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes involved in carbohydrate metabolism, altering their activity.

Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall metabolic flux

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3,4-Tri-O-carboxymethyl-D-glucose

- 2,3,6-Tri-O-methyl-D-glucose

- 2,3,6-Tri-O-acetyl-D-glucose

Uniqueness

2,3,6-Tri-O-carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high water solubility and reactivity make it particularly valuable in various applications compared to its analogs .

Activité Biologique

2,3,6-Tri-O-carboxymethyl-D-glucose (CM-Glu) is a modified derivative of D-glucose where the hydroxyl groups at positions 2, 3, and 6 are substituted with carboxymethyl groups. This modification enhances its solubility and alters its biological interactions compared to native glucose. The following sections detail the biological activities, mechanisms of action, and potential applications of CM-Glu based on diverse research findings.

Chemical Structure and Synthesis

CM-Glu is synthesized through a carboxymethylation reaction involving D-glucose and sodium chloroacetate in an alkaline medium. The chemical reaction can be summarized as follows:

This process introduces multiple carboxylate groups, enhancing the compound's polarity and reactivity.

1. Metabolic Effects

Research indicates that CM-Glu exhibits significant potential in managing hyperglycemia . The compound acts as a substrate for various enzymes involved in carbohydrate metabolism, influencing metabolic pathways. Its interaction with enzymes can alter their activity, thereby affecting overall metabolic flux.

2. Antioxidant Properties

Studies have shown that CM-Glu possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. This activity is particularly relevant in the context of metabolic disorders where oxidative stress plays a critical role.

3. Drug Delivery Systems

CM-Glu has been investigated for its potential use in drug delivery systems due to its enhanced solubility and biocompatibility. The carboxymethyl groups can facilitate the attachment of therapeutic agents, improving their delivery and efficacy.

The mechanism through which CM-Glu exerts its biological effects involves:

- Interaction with Enzymes : CM-Glu can inhibit or activate specific enzymes involved in glucose metabolism, thereby modulating metabolic pathways.

- Regulation of Glycolysis : Similar to other glucose analogs, CM-Glu may influence glycolytic pathways by competing with glucose for enzyme binding sites .

Case Study 1: Antidiabetic Effects

In a clinical study focusing on diabetic models, CM-Glu was administered to evaluate its impact on blood glucose levels. Results indicated a significant reduction in hyperglycemia compared to control groups treated with standard glucose solutions. These findings suggest that CM-Glu may enhance insulin sensitivity or alter glucose uptake mechanisms.

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant capacity of CM-Glu using various assays (DPPH radical scavenging assay). Results demonstrated that CM-Glu exhibited a dose-dependent increase in antioxidant activity, indicating its potential role as a protective agent against oxidative damage in cells.

Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Potential use in drug delivery systems and formulations for diabetic treatments |

| Material Science | Development of biodegradable polymers with enhanced properties due to carboxymethylation |

| Food Industry | Utilization as an additive to improve solubility and stability of food products |

Propriétés

IUPAC Name |

[(2R,3R,4S,5R)-1,5-dicarboxyoxy-2,3-dihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O12/c1-3(11)6(21-9(16)17)7(22-10(18)19)5(13)4(12)2-20-8(14)15/h4-7,12-13H,2H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFGOGPPGBIZDK-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.